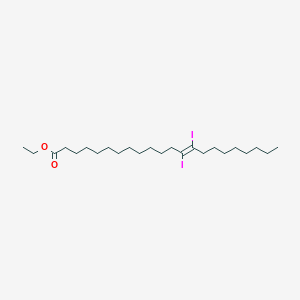
13-Docosenoic acid, 13,14-diiodo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Docosenoic acid, 13,14-diiodo-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of 13-docosenoic acid, featuring two iodine atoms at the 13th and 14th positions of the docosenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester typically involves the iodination of 13-docosenoic acid followed by esterification with ethanol. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired positions. The esterification reaction is usually performed in the presence of an acid catalyst to facilitate the formation of the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine-substituted positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: The corresponding alcohol derivative.
Substitution: Compounds with new functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
13-Docosenoic acid, 13,14-diiodo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester involves its interaction with molecular targets through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the parent acid and ethanol, which can further interact with biological or chemical systems.
Comparación Con Compuestos Similares
13-Docosenoic acid, ethyl ester: Lacks the iodine atoms, resulting in different reactivity and applications.
13-Docosenoic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
13,14-Diiodo-docosanoic acid: The acid form without esterification.
Uniqueness: 13-Docosenoic acid, 13,14-diiodo-, ethyl ester stands out due to the presence of iodine atoms, which impart unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form derivatives makes it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
583-87-9 |
|---|---|
Fórmula molecular |
C24H44I2O2 |
Peso molecular |
618.4 g/mol |
Nombre IUPAC |
ethyl (E)-13,14-diiododocos-13-enoate |
InChI |
InChI=1S/C24H44I2O2/c1-3-5-6-7-13-16-19-22(25)23(26)20-17-14-11-9-8-10-12-15-18-21-24(27)28-4-2/h3-21H2,1-2H3/b23-22+ |
Clave InChI |
WSQHMHDYNAVUJQ-GHVJWSGMSA-N |
SMILES isomérico |
CCCCCCCC/C(=C(/CCCCCCCCCCCC(=O)OCC)\I)/I |
SMILES canónico |
CCCCCCCCC(=C(CCCCCCCCCCCC(=O)OCC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




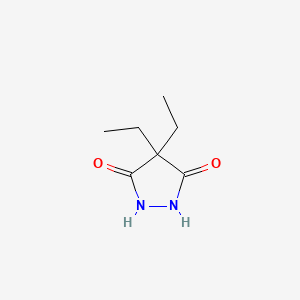
![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
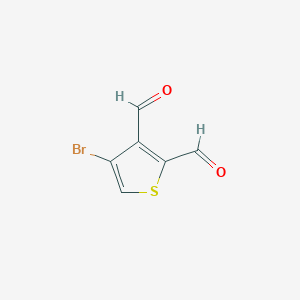
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
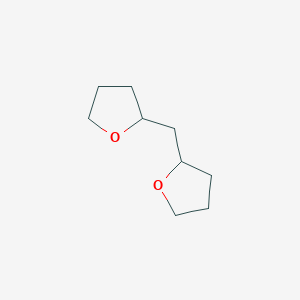
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
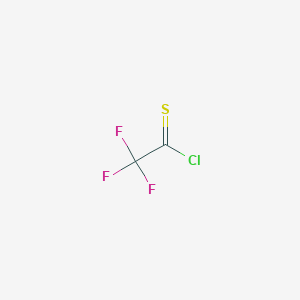
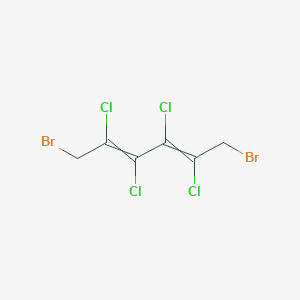
![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
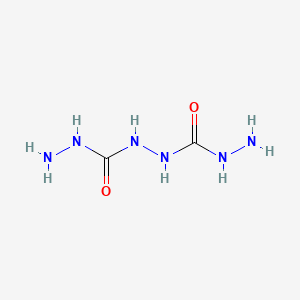
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
